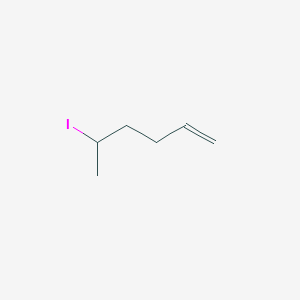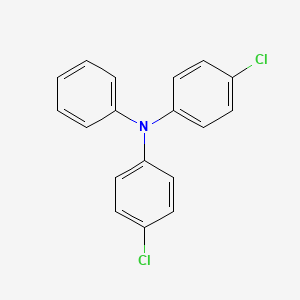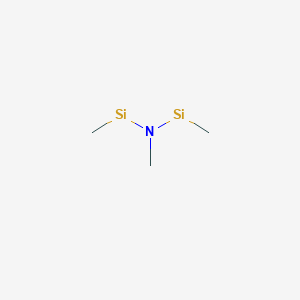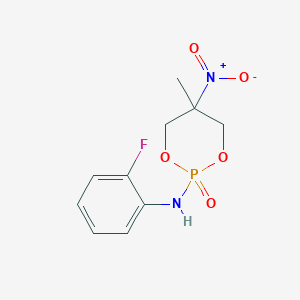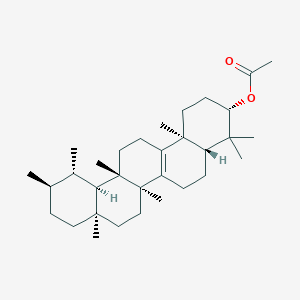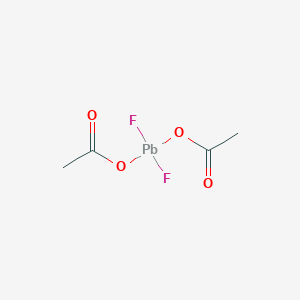
Bis(acetyloxy)(difluoro)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(acetyloxy)(difluoro)plumbane is a chemical compound with the molecular formula Pb(C2H3O2)2F2 It is a lead-based organometallic compound that features two acetyloxy groups and two fluorine atoms bonded to a central lead atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acetyloxy)(difluoro)plumbane typically involves the reaction of lead(II) acetate with a fluorinating agent. One common method is to react lead(II) acetate with a source of difluorine, such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST), under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger quantities of lead(II) acetate and fluorinating agents, along with optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(acetyloxy)(difluoro)plumbane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or lead(II) compounds.
Substitution: The acetyloxy and fluorine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the acetyloxy or fluorine groups.
Major Products Formed
Oxidation: Lead(IV) acetate or lead(IV) fluoride.
Reduction: Lead metal or lead(II) acetate.
Substitution: Compounds with hydroxyl or amine groups replacing the acetyloxy or fluorine groups.
Wissenschaftliche Forschungsanwendungen
Bis(acetyloxy)(difluoro)plumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in fluorination reactions.
Biology: The compound can be used in studies involving lead-based compounds and their biological effects.
Medicine: Research into potential therapeutic applications, such as lead-based drugs or imaging agents.
Industry: It may be used in the production of specialized materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Bis(acetyloxy)(difluoro)plumbane involves its interaction with molecular targets through its acetyloxy and fluorine groups. These groups can participate in various chemical reactions, such as nucleophilic substitution or coordination with metal centers. The lead atom can also form complexes with other molecules, influencing the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lead(II) acetate: Similar in structure but lacks fluorine atoms.
Lead(IV) acetate: Higher oxidation state and different reactivity.
Lead(II) fluoride: Contains fluorine but lacks acetyloxy groups.
Uniqueness
Bis(acetyloxy)(difluoro)plumbane is unique due to the presence of both acetyloxy and fluorine groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with other lead-based compounds.
Eigenschaften
CAS-Nummer |
20706-24-5 |
|---|---|
Molekularformel |
C4H6F2O4Pb |
Molekulargewicht |
363 g/mol |
IUPAC-Name |
[acetyloxy(difluoro)plumbyl] acetate |
InChI |
InChI=1S/2C2H4O2.2FH.Pb/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H;/q;;;;+4/p-4 |
InChI-Schlüssel |
HFWGYEZIBQGQCG-UHFFFAOYSA-J |
Kanonische SMILES |
CC(=O)O[Pb](OC(=O)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





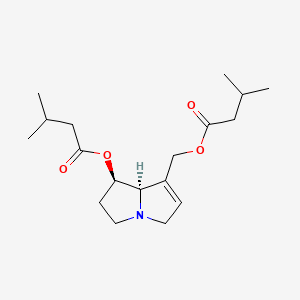
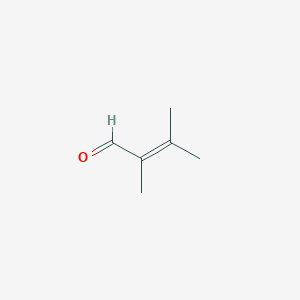
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
